8-(4-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one
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Overview
Description
8-(4-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one is a chemical compound that belongs to the spirocyclic class of organic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a hydroxyphenyl group and an azaspiro structure in this compound makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both the hydroxyphenyl and azaspiro moieties. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-(4-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
8-(4-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, leading to various biological effects. The azaspiro structure can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.4]octan-5-one: A related compound with a similar spirocyclic structure but lacking the hydroxyphenyl group.
2,6-Diazaspiro[3.4]octan-7-one: Another spirocyclic compound with different functional groups.
Uniqueness
8-(4-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one is unique due to the presence of both the hydroxyphenyl and azaspiro moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C13H15NO2 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
8-(4-hydroxyphenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C13H15NO2/c15-10-4-2-9(3-5-10)11-8-14-12(16)13(11)6-1-7-13/h2-5,11,15H,1,6-8H2,(H,14,16) |
InChI Key |
MCTCVLKYOFCRGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CNC2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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